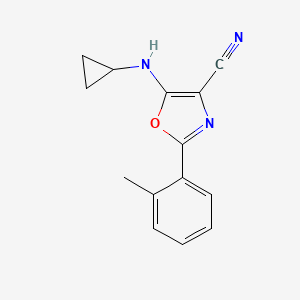
N-(2-chlorobenzyl)-N'-(3,5-dimethylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-N'-(3,5-dimethylphenyl)thiourea, commonly known as CBDMT, is a chemical compound that belongs to the class of thioureas. It has been of great interest to the scientific community due to its potential applications in various fields. CBDMT has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
作用机制
The mechanism of action of CBDMT is not fully understood. However, it has been suggested that CBDMT may exert its biological activity by inhibiting various enzymes such as cyclooxygenase-2 and lipoxygenase. It has also been suggested that CBDMT may modulate the activity of various signaling pathways such as the mitogen-activated protein kinase pathway.
Biochemical and Physiological Effects:
CBDMT has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that CBDMT can inhibit the activity of various enzymes such as cyclooxygenase-2 and lipoxygenase. It has also been shown to modulate the activity of various signaling pathways such as the mitogen-activated protein kinase pathway.
In vivo studies have shown that CBDMT can exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been shown to promote plant growth, increase crop yield, and enhance the resistance of plants to various environmental stresses such as drought and salinity.
实验室实验的优点和局限性
CBDMT has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar biological activities. However, CBDMT has some limitations for lab experiments. It is a relatively new compound, and its biological activity is not fully understood. It also has some solubility issues, which can make it difficult to use in some experiments.
未来方向
There are several future directions for the study of CBDMT. One of the future directions is to further elucidate the mechanism of action of CBDMT. This can be done by studying its interaction with various enzymes and signaling pathways. Another future direction is to study the potential use of CBDMT as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to explore the potential use of CBDMT as a plant growth regulator and ligand in the synthesis of metal complexes.
合成方法
CBDMT can be synthesized by reacting 2-chlorobenzyl isothiocyanate with 3,5-dimethylaniline in the presence of a base such as sodium hydroxide. This reaction results in the formation of CBDMT as a white crystalline solid with a melting point of 129-130°C. The purity of CBDMT can be confirmed by various analytical techniques such as NMR spectroscopy, infrared spectroscopy, and mass spectrometry.
科学研究应用
CBDMT has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, CBDMT has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In agriculture, CBDMT has been studied for its potential use as a plant growth regulator. It has been shown to promote plant growth, increase crop yield, and enhance the resistance of plants to various environmental stresses such as drought and salinity.
In material science, CBDMT has been studied for its potential use as a ligand in the synthesis of metal complexes. It has been shown to form stable complexes with various transition metals such as copper, nickel, and palladium.
属性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(3,5-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2S/c1-11-7-12(2)9-14(8-11)19-16(20)18-10-13-5-3-4-6-15(13)17/h3-9H,10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJOMXAUKCGMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-3-(3,5-dimethylphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(3,4-dimethoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5714094.png)


![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714111.png)

![2-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5714131.png)


![N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5714163.png)
![N-{[(2-phenylethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5714170.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5714194.png)

![N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5714202.png)
